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Abstract
This technical guide provides a detailed overview of the predicted spectroscopic data for 3-
Chloro-4-propoxybenzaldehyde, a valuable intermediate in organic synthesis. Due to the

limited availability of direct experimental spectra in the public domain, this document compiles

predicted values for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) based on the analysis of structurally analogous compounds. This guide also

outlines general experimental protocols for acquiring such data and presents a visual workflow

for spectroscopic analysis.

Introduction
3-Chloro-4-propoxybenzaldehyde, with the molecular formula C₁₀H₁₁ClO₂ and a molecular

weight of 198.6 g/mol , is an aromatic aldehyde of interest in the synthesis of pharmaceuticals

and other fine chemicals.[1] Its spectroscopic characterization is crucial for confirming its

identity, purity, and structure in various research and development applications. This document

aims to provide a comprehensive spectroscopic profile to aid researchers in this endeavor.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-Chloro-4-
propoxybenzaldehyde. These predictions are derived from the known spectral properties of
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similar compounds, including 3-chloro-4-hydroxybenzaldehyde, 3-chloro-4-

methoxybenzaldehyde, and 4-propoxybenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: Predicted ¹H NMR Data for 3-Chloro-4-propoxybenzaldehyde

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.8 s 1H
Aldehyde proton (-

CHO)

~7.8 d 1H Aromatic proton (H-2)

~7.6 dd 1H Aromatic proton (H-6)

~7.0 d 1H Aromatic proton (H-5)

~4.1 t 2H
Methylene protons (-

OCH₂-)

~1.8 sextet 2H
Methylene protons (-

CH₂CH₃)

~1.0 t 3H Methyl protons (-CH₃)

Predicted in CDCl₃ solvent.

Table 2: Predicted ¹³C NMR Data for 3-Chloro-4-propoxybenzaldehyde

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1275944?utm_src=pdf-body
https://www.benchchem.com/product/b1275944?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1275944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ, ppm) Assignment

~191 Aldehyde carbon (C=O)

~160 Aromatic carbon (C-4)

~135 Aromatic carbon (C-1)

~131 Aromatic carbon (C-6)

~128 Aromatic carbon (C-2)

~125 Aromatic carbon (C-3)

~112 Aromatic carbon (C-5)

~70 Methylene carbon (-OCH₂-)

~22 Methylene carbon (-CH₂CH₃)

~10 Methyl carbon (-CH₃)

Predicted in CDCl₃ solvent.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for 3-Chloro-4-propoxybenzaldehyde
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Wavenumber (cm⁻¹) Intensity Assignment

~2970-2870 Medium C-H stretch (aliphatic)

~2820, ~2720 Medium C-H stretch (aldehyde)

~1700 Strong
C=O stretch (aromatic

aldehyde)

~1600, ~1500 Medium-Strong C=C stretch (aromatic ring)

~1260 Strong C-O stretch (aryl ether)

~1050 Medium C-O stretch (alkyl ether)

~820 Strong
C-H bend (aromatic, para-

substituted)

~750 Medium-Strong C-Cl stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Predicted Mass Spectrometry Data for 3-Chloro-4-propoxybenzaldehyde

m/z Relative Intensity Assignment

198/200 High
Molecular ion [M]⁺ / [M+2]⁺

(due to ³⁵Cl/³⁷Cl isotopes)

197/199 Medium [M-H]⁺

169/171 Medium [M-C₂H₅]⁺ or [M-CHO]⁺

155/157 Medium [M-C₃H₇]⁺

127/129 High [M-C₃H₇O]⁺

77 Medium [C₆H₅]⁺
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Experimental Protocols
The following are general methodologies for the acquisition of spectroscopic data for aromatic

aldehydes.

NMR Spectroscopy
A sample of 3-Chloro-4-propoxybenzaldehyde (typically 5-10 mg) is dissolved in a

deuterated solvent (e.g., CDCl₃, ~0.7 mL) in an NMR tube. A small amount of tetramethylsilane

(TMS) may be added as an internal standard (δ 0.00 ppm). The ¹H and ¹³C NMR spectra are

recorded on a spectrometer operating at a frequency of 300 MHz or higher. Data processing

involves Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For

a solid sample, a small amount of the compound can be analyzed neat using an Attenuated

Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a

small amount of the sample with dry potassium bromide and pressing it into a thin disk. The

spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry
The mass spectrum is typically acquired using a mass spectrometer with an electron ionization

(EI) source. A small amount of the sample is introduced into the instrument, often via a direct

insertion probe or after separation by gas chromatography (GC). The molecules are ionized by

a beam of high-energy electrons (typically 70 eV), and the resulting fragments are separated

based on their mass-to-charge ratio (m/z).

Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis and

characterization of a chemical compound.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

Conclusion
This technical guide provides a predicted spectroscopic profile of 3-Chloro-4-
propoxybenzaldehyde based on data from analogous compounds. The provided tables of

predicted NMR, IR, and MS data, along with general experimental protocols, serve as a

valuable resource for researchers working with this compound. The presented workflow for

spectroscopic analysis offers a logical framework for the characterization of chemical

substances. It is important to note that experimental verification of this data is recommended

for definitive structural confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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